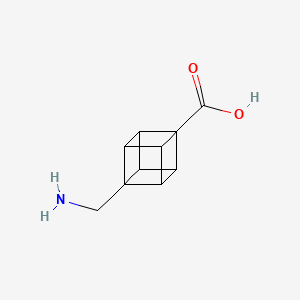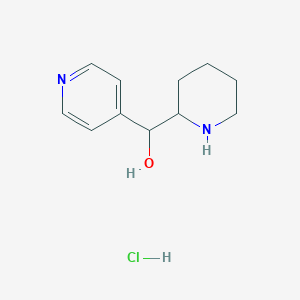![molecular formula C22H21Cl2N5O5S3 B13114292 5-((3,5-Dichloropyridin-4-yl)thio)-N-(3-((2-(dimethylamino)ethyl)amino)-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B13114292.png)
5-((3,5-Dichloropyridin-4-yl)thio)-N-(3-((2-(dimethylamino)ethyl)amino)-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3,5-Dichloropyridin-4-yl)thio)-N-(3-((2-(dimethylamino)ethyl)amino)-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dichloropyridinyl group, a dimethylaminoethyl group, and a nitrothiophene carboxamide moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,5-Dichloropyridin-4-yl)thio)-N-(3-((2-(dimethylamino)ethyl)amino)-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 3,5-dichloropyridine and 2-(dimethylamino)ethylamine. These intermediates undergo various reactions, including nucleophilic substitution, thiolation, and amide formation, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
5-((3,5-Dichloropyridin-4-yl)thio)-N-(3-((2-(dimethylamino)ethyl)amino)-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridinyl or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
5-((3,5-Dichloropyridin-4-yl)thio)-N-(3-((2-(dimethylamino)ethyl)amino)-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((3,5-Dichloropyridin-4-yl)thio)-N-(3-((2-(dimethylamino)ethyl)amino)-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5-((3,5-Dichloropyridin-4-yl)thio)-N-(3-((2-(dimethylamino)ethyl)amino)-1,1-dioxido-2,3-dihydrobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide stands out due to its complex structure and multifunctional groups. These features enable it to participate in a wider range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H21Cl2N5O5S3 |
|---|---|
Molecular Weight |
602.5 g/mol |
IUPAC Name |
5-(3,5-dichloropyridin-4-yl)sulfanyl-N-[3-[2-(dimethylamino)ethylamino]-1,1-dioxo-2,3-dihydro-1-benzothiophen-6-yl]-4-nitrothiophene-2-carboxamide |
InChI |
InChI=1S/C22H21Cl2N5O5S3/c1-28(2)6-5-26-16-11-37(33,34)19-7-12(3-4-13(16)19)27-21(30)18-8-17(29(31)32)22(35-18)36-20-14(23)9-25-10-15(20)24/h3-4,7-10,16,26H,5-6,11H2,1-2H3,(H,27,30) |
InChI Key |
HLQSPKDFXYZKHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1CS(=O)(=O)C2=C1C=CC(=C2)NC(=O)C3=CC(=C(S3)SC4=C(C=NC=C4Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



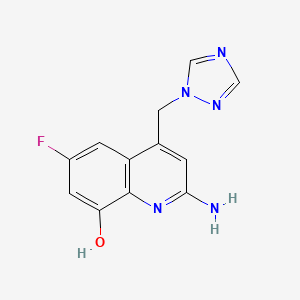

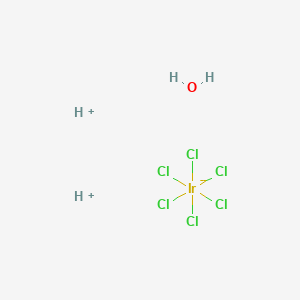
![7-Hydroxyisoxazolo[4,5-b]pyridine-3-carboxylicacid](/img/structure/B13114241.png)

![(2S,4S)-1-(5-Chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13114250.png)

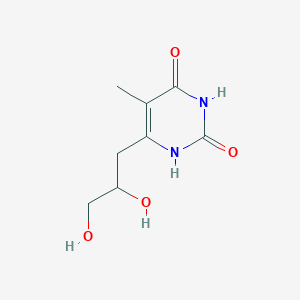
![1-Methyl-1,2,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B13114266.png)
